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Compound of Interest

Compound Name: Monalazone disodium

Cat. No.: B1614637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Monalazone disodium, a topical antiseptic and spermicidal agent, belongs to the class of N-

chlorosulfonamides. Its activity is intrinsically linked to its chemical structure, particularly the

presence of an active chlorine atom. This guide provides a comprehensive overview of the

structural analogues of Monalazone disodium, focusing on their synthesis, biological activity,

and structure-activity relationships. Detailed experimental protocols for the synthesis of related

compounds and the evaluation of their antimicrobial and spermicidal efficacy are presented.

Furthermore, this document elucidates the proposed mechanisms of action through signaling

pathway and workflow diagrams, offering a valuable resource for the development of novel

anti-infective and contraceptive agents.

Core Compound: Monalazone Disodium
Monalazone disodium, the disodium salt of 4-(N-chlorosulfamoyl)benzoic acid, is a well-

established vaginal disinfectant and spermicidal contraceptive.[1] Its chemical structure

features a benzoic acid moiety, a sulfonamide group, and a crucial N-chloro bond, which is the

primary source of its oxidizing and antimicrobial properties.

Chemical Structure:

IUPAC Name: Disodium 4-(N-chloroazanidylsulfonyl)benzoate[2]
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CAS Number: 61477-95-0[2]

Molecular Formula: C₇H₄ClNNa₂O₄S[2]

Molecular Weight: 279.61 g/mol [2]

The core structure of Monalazone presents three key regions amenable to chemical

modification for the generation of structural analogues: the carboxylic acid group, the aromatic

ring, and the N-chlorosulfonamide moiety.

Structural Analogues and Synthesis Strategies
The exploration of Monalazone disodium analogues has primarily focused on modifications of

the core sulfonylbenzoic acid scaffold to modulate physicochemical properties and biological

activity.

Synthesis of the Core Scaffold
The synthesis of the 4-(sulfamoyl)benzoic acid scaffold, the precursor to Monalazone and its

analogues, typically begins with the chlorosulfonation of benzoic acid. This electrophilic

aromatic substitution yields 4-(chlorosulfonyl)benzoic acid. Subsequent reaction with ammonia

or a primary/secondary amine affords the corresponding sulfonamide.

N-Chlorination: The Key to Activity
The introduction of the active chlorine atom onto the sulfonamide nitrogen is the critical step in

conferring antimicrobial and spermicidal activity. This is typically achieved through N-

chlorination using various chlorinating agents.

Experimental Protocol: General N-Chlorination of Sulfonamides

This protocol is a generalized procedure based on common laboratory practices for the N-

chlorination of sulfonamides.

Materials:

Parent sulfonamide compound
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Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by

titration) or Trichloroisocyanuric acid (TCCA)

Glacial acetic acid

Sodium bicarbonate (NaHCO₃)

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Anhydrous sodium sulfate (Na₂SO₄)

Deionized water

Procedure:

Dissolve the parent sulfonamide in an appropriate solvent. For compounds with a free

carboxylic acid, initial dissolution in a slight excess of aqueous sodium bicarbonate solution

is recommended.

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

Slowly add a stoichiometric equivalent of the chlorinating agent. If using sodium hypochlorite,

it can be added dropwise. If using TCCA, it can be added in small portions.

If the reaction medium is basic, slowly add glacial acetic acid to maintain a slightly acidic to

neutral pH, which favors the formation of the N-chloro bond.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or by testing for the

presence of active chlorine using potassium iodide-starch paper (a blue-black color indicates

the presence of an oxidizing agent).

Once the reaction is complete, if the product precipitates, it can be collected by filtration,

washed with cold water, and dried.

If the product is soluble, extract the product into an organic solvent like dichloromethane.

Wash the organic layer with a dilute solution of sodium bicarbonate to remove any remaining

acid, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure to yield the N-chlorinated product.

Logical Workflow for Synthesis and Chlorination:

Caption: General synthesis workflow for Monalazone analogues.

Quantitative Data: Antimicrobial Activity
While specific spermicidal activity data for a wide range of Monalazone analogues is not readily

available in the public domain, the antimicrobial activity of structurally related sulfonamide and

benzoic acid derivatives provides valuable insights into their potential. The following tables

summarize the Minimum Inhibitory Concentration (MIC) values for representative classes of

related compounds.

Table 1: Antimicrobial Activity of Substituted Benzenesulfonic Acid Derivatives

Compound Class Test Organism MIC (µg/mL) Reference

4-[1-(4-

Nitrobenzoyl)-1H-

benzoimidazol-2-yl]-

benzenesulfonic acid

(Compound 9)

Staphylococcus

aureus
- [2]

4-(1-octadec-9-enoyl-

1H-benzoimidazol-2-

yl)-benzenesulfonic

acid (Compound 18)

Staphylococcus

aureus
- [2]

2-{4-[(4-

chlorophenyl)sulfonyl]

benzamido}-3-

methylbutanoic acid

Staphylococcus

aureus
125 [3]

2-{4-[(4-

chlorophenyl)sulfonyl]

benzamido}-3-

methylbutanoic acid

Bacillus subtilis 125 [3]
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Table 2: Antimicrobial Activity of Substituted Benzoic Acid Derivatives

Compound Test Organism MIC (mg/mL) Reference

Benzoic acid
Escherichia coli

O157:H7
1 [4]

2-Hydroxybenzoic

acid (Salicylic acid)

Escherichia coli

O157:H7
0.5 [4]

3-Hydroxybenzoic

acid

Escherichia coli

O157:H7
0.5 [4]

3,4,5-

Trihydroxybenzoic

acid (Gallic acid)

Escherichia coli 1.5 - 2.5 [4]

Mechanism of Action
The biological activity of Monalazone disodium and its N-chloro analogues is believed to stem

from two primary mechanisms: the oxidizing action of the N-chloro group and the competitive

inhibition of folic acid synthesis, a classic mechanism for sulfonamides.

Oxidative Stress and Disruption of Cellular Function
The N-chloro bond in these compounds is relatively labile and can release active chlorine,

which is a potent oxidizing agent. This leads to a cascade of events that disrupt microbial and

sperm cell function.

Caption: Proposed oxidative stress mechanism of N-chloro compounds.

Inhibition of Folic Acid Synthesis
The sulfonamide moiety of Monalazone and its analogues are structural analogues of para-

aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate

synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Folic

acid is a precursor for the synthesis of nucleotides, and its inhibition halts DNA replication and

cell growth.
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Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.

Experimental Protocols: Biological Activity Assays
Antimicrobial Susceptibility Testing: Broth Microdilution
Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.

Materials:

Test compounds

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

96-well microtiter plates

Spectrophotometer or plate reader

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵

CFU/mL.

Add the bacterial inoculum to each well containing the diluted compound.

Include a positive control (bacteria in broth without compound) and a negative control (broth

only).

Incubate the plates at 37 °C for 18-24 hours.
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The MIC is defined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.

Spermicidal Activity Assay: Sander-Cramer Test
(Modified)
This assay evaluates the time and concentration required for a compound to immobilize sperm.

Materials:

Test compounds

Freshly collected human semen sample

Baker's buffer or other suitable physiological medium

Microscope slides and coverslips

Light microscope

Procedure:

Allow the semen sample to liquefy at 37 °C for 30 minutes.

Perform a preliminary sperm count and motility assessment.

Prepare serial dilutions of the test compound in the physiological buffer.

On a microscope slide, mix a small volume of the semen with a specified volume of the test

compound dilution.

Immediately start a stopwatch and observe the sperm motility under a microscope.

Record the time at which all sperm become completely immotile.

The spermicidal concentration is the lowest concentration of the compound that immobilizes

all sperm within a specified time (e.g., 20-30 seconds).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
Monalazone disodium and its structural analogues represent a promising class of topical anti-

infective and contraceptive agents. The dual mechanism of action, combining oxidative stress

and metabolic inhibition, makes them effective against a broad spectrum of microorganisms

and sperm. Future research should focus on the systematic synthesis and evaluation of new

analogues with modifications to the aromatic ring and the sulfonamide group to enhance

potency, stability, and selectivity. A deeper understanding of the structure-spermicidal activity

relationship is crucial for the rational design of next-generation compounds with improved

efficacy and safety profiles. The development of analogues with controlled release of active

chlorine could also lead to formulations with prolonged activity and reduced potential for

irritation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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